molecular formula C7H10N2O2S B1441557 Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate CAS No. 1354962-55-2

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Cat. No. B1441557
CAS RN: 1354962-55-2
M. Wt: 186.23 g/mol
InChI Key: DRXDLAQPPGZDMH-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (METC) is an important organic compound that has been studied extensively in recent years due to its wide range of applications in the field of science. It is a white, crystalline solid that is soluble in water and ethanol. METC has been used in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antibacterial Activity

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate: has been identified as a compound with potential antibacterial properties. In a study, a related compound exhibited moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate could be synthesized and tested for similar bioactivities, potentially leading to the development of new antibacterial agents.

Mass Spectrometry in Drug Analysis

The compound’s structural characteristics make it a candidate for study in mass spectrometry, particularly in the identification of ketamine analogues . Its potential to fragment in predictable patterns could aid in the rapid screening and structural identification of analogues in illicit powders, contributing to forensic science and toxicology.

Anti-inflammatory Properties

Derivatives of thiazole compounds have been synthesized and analyzed for their anti-inflammatory properties . By extension, Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate could serve as a precursor or a model compound in the design and synthesis of novel anti-inflammatory agents, which could be beneficial in treating various inflammatory disorders.

Synthetic Cathinones Research

Thiazole derivatives have been mentioned in the context of synthetic cathinones, which are psychoactive substances . Research into the compound could provide insights into the pharmacological profiles of new psychoactive substances and help in the development of therapeutic agents or in the establishment of regulatory measures.

DNA Binding and Cleavage Studies

Metal complexes with thiazole derivatives have shown promising DNA binding and cleavage activities . Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate could be utilized in the synthesis of such complexes, which might have applications in genetic engineering, cancer therapy, and molecular biology research.

properties

IUPAC Name

methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4-5(12-7)6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXDLAQPPGZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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